2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-bromo-2-(methyloxy)benzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoindole derivatives.
Oxidation: Formation of oxidized isoindole derivatives.
Reduction: Formation of reduced isoindole derivatives.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- 3-Bromo-2-methylpropene
Uniqueness
2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its isoindole-1,3-dione core structure.
Properties
CAS No. |
1177558-48-3 |
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Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
2-[(3-bromo-2-methoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO3/c1-21-14-10(5-4-8-13(14)17)9-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
IDMQRBMIZBCZQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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